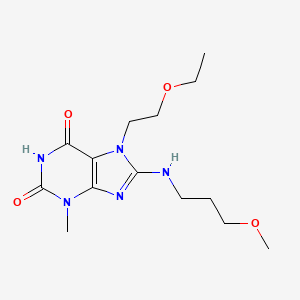

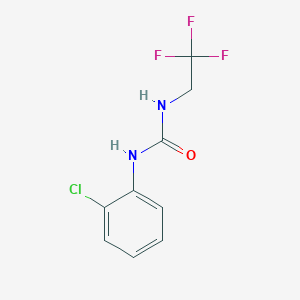

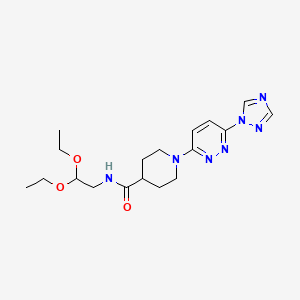

7-(2-ethoxyethyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-ethoxyethyl)-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a compound related to purine derivatives, known for various biological activities. The compound's structure is derived from the purine moiety, a fundamental component of nucleic acids.

Synthesis Analysis

The synthesis of purine derivatives often involves multi-step chemical processes. For example, Nicolaides et al. (1993) describe the synthesis of related compounds through reactions involving methylaromatics and benzyl derivatives to yield oxazolocoumarins (Nicolaides et al., 1993).

Molecular Structure Analysis

The molecular structure analysis typically involves X-ray crystallography and spectroscopic methods. For instance, Shukla et al. (2020) performed a detailed analysis of intermolecular interactions in a similar xanthine derivative, providing insights into the molecule's crystal packing and stabilization (Shukla et al., 2020).

Scientific Research Applications

Methylated Purines in Urinary Stones

Methylated purines, closely related to the chemical structure , have been identified as admixtures in uric acid stones. A study measured the content of methylated purines in urinary calculi, revealing that purines in stones represent a substitutional solid solution with uric acid as the solvent. This suggests that dietary and drug components, including methylxanthines and potentially other purine derivatives, may influence the pathogenesis of urolithiasis. This research highlights the significance of methylated purines in medical conditions like kidney stones and their potential role in disease mechanisms and treatment strategies (Safranow & Machoy, 2005).

Endocrine Disrupting Nonylphenols

Although not directly related to the compound , the study of nonylphenols in food underscores the importance of understanding the environmental presence and impact of chemical compounds with endocrine-disrupting activities. This research illuminates the ubiquitous nature of certain chemicals in the environment and their potential for bioaccumulation and effects on human health, underscoring the need for further investigation into similar compounds, including purine derivatives (Guenther et al., 2002).

Drug Interaction and Pharmacodynamics

Studies on the interaction of aminophylline and salbutamol provide insight into the pharmacodynamics and potential drug interactions of purine derivatives. The synergistic effects of bronchodilators in COPD treatment highlight the complexity of drug interactions and the importance of monitoring for adverse effects. This area of research is crucial for the development of safe and effective therapeutic regimens, especially for compounds with similar pharmacological profiles (Meena, 2019).

Purine Analogs in Antiviral Therapy

The use of purine analogs, such as 2',3'-dideoxyinosine (ddI) in the treatment of HIV/AIDS, exemplifies the therapeutic potential of purine derivatives in antiviral therapy. This research demonstrates the efficacy of purine analogs in suppressing viral replication and improving patient outcomes, highlighting the potential for similar compounds to be developed for the treatment of viral infections (Lambert et al., 1990).

properties

IUPAC Name |

7-(2-ethoxyethyl)-8-(3-methoxypropylamino)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O4/c1-4-23-9-7-19-10-11(18(2)14(21)17-12(10)20)16-13(19)15-6-5-8-22-3/h4-9H2,1-3H3,(H,15,16)(H,17,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGKICPGFIJZJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1NCCCOC)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B2488660.png)

![N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2488672.png)

![4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2488675.png)

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2488676.png)

![Pyridin-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2488682.png)